Cas no 890-38-0 (2'-Deoxyinosine)

2'-Deoxyinosine structure
2'-Deoxyinosine structure
商品名:2'-Deoxyinosine
CAS番号:890-38-0
MF:C15H21IN4O4
メガワット:448.256115674973
MDL:MFCD00047242
CID:40200
PubChem ID:24893935

2'-Deoxyinosine 化学的及び物理的性質

名前と識別子

    • 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
    • 2'-Deoxyinosine
    • 2'-DEOXYADENOSINE(DA)
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • DEOXYINOSINE, 2'-(RG)
    • 2′-Deoxyinosine
    • 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM SALT,DGTP
    • 9-(2-Deoxy-β-D-ribofuranosyl)hypoxanthine
    • Deoxyinosine
    • d-Ino
    • Inosine,2'-deoxy
    • 9-(2-Deoxy-beta-D-ribofuranosyl)hypoxanthine
    • 9-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydropurin-6-one
    • Inosine, 2'-deoxy-
    • delta-Ino
    • HN0RQ6SBWQ
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
    • 2-deoxyinosine
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
    • 9-(2-deoxy-b-D-erythro-pentofuranosyl)-Hypoxanthine
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl
    • 2′-Deoxyinosine (ACI)
    • 6H-Purin-6-one, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one
    • Hypoxanthine deoxyriboside
    • Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • MDL: MFCD00047242
    • インチ: 1S/C15H21IN4O4/c1-9(20-8-19-11-12(20)17-7-18-13(11)22)10-5-14(2,23)15(6-21,24-10)3-4-16/h7-10,21,23H,3-6H2,1-2H3,(H,17,18,22)/t9-,10-,14+,15-/m1/s1
    • InChIKey: DWORHNYZQQFMFW-ZMRCNFHJSA-N
    • ほほえんだ: O([H])C[C@@]1(CCI)O[C@@H]([C@H](N2C3N([H])C=NC(=O)C=3N=C2)C)C[C@]1(C)O[H]

計算された属性

  • せいみつぶんしりょう: 252.08600
  • どういたいしつりょう: 252.086
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 377
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 109
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • ぶんしりょう: 252.23

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3402 (rough estimate)
  • ゆうかいてん: 220°C(dec.)(lit.)
  • ふってん: 681.2°C at 760 mmHg
  • フラッシュポイント: 681.2 °C at 760 mmHg
  • 屈折率: -16 ° (C=1, H2O)
  • PSA: 113.26000
  • LogP: -1.23970
  • ひせんこうど: 21 º (c=1, H2O 22 ºC)
  • ようかいせい: 未確定

2'-Deoxyinosine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S24/25
  • 福カードFコード:10-23
  • 危険物標識: Xn Xi
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • リスク用語:R20/21/22

2'-Deoxyinosine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2'-Deoxyinosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM104602-5g
2'-Deoxyinosine
890-38-0 98%
5g
$*** 2023-05-29
abcr
AB355771-5 g
2'-Deoxyinosine; .
890-38-0
5g
€155.70 2023-06-20
Ambeed
A438356-1mg
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1mg
$5.0 2025-02-25
Key Organics Ltd
AS-73354-5MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
5mg
£42.00 2025-02-09
Key Organics Ltd
AS-73354-1MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
1mg
£36.00 2025-02-09
Ambeed
A438356-1g
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1g
$12.0 2025-02-25
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7404-500mg
2-Deoxyinosine
890-38-0 98%
500mg
¥846.00 2023-09-09
TRC
D239755-500mg
2'-Deoxyinosine
890-38-0
500mg
$ 161.00 2023-09-08
ChemScence
CS-W009354-10g
2'-Deoxyinosine
890-38-0 ≥98.0%
10g
$85.0 2022-04-26
ChemScence
CS-W009354-25g
2'-Deoxyinosine
890-38-0 ≥98.0%
25g
$182.0 2022-04-26

2'-Deoxyinosine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Monopotassium phosphate Solvents: Water ;  pH 10, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) ,  Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ;  24 h, 45 °C
リファレンス
Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase
Ubiali, Daniela; Rocchietti, Silvia; Scaramozzino, Francesca; Terreni, Marco; Albertini, Alessandra M.; et al, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Adenosine deaminase ;  2 h
リファレンス
Coupled biocatalysts applied to the synthesis of nucleosides
Medici, Rosario; Porro, Marisa Taverna; Lewkowicz, Elizabeth; Montserrat, Javier; Iribarren, Adolfo M., Nucleic Acids Symposium Series, 2008, 52(1), 541-542

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Development of an Endonuclease V-Assisted Analytical Method for Sequencing Analysis of Deoxyinosine in DNA
Zheng, Xiaofang; Chen, Di; Zhao, Yingqi; Dai, Xiaoxia ; You, Changjun, Analytical Chemistry (Washington, 2022, 94(33), 11627-11632

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
リファレンス
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; Fresco-Taboada, Alba; Acebal, Carmen; Mata, Isabel; Arroyo, Miguel, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran
リファレンス
A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride
Pirrung, Michael C.; Shuey, Steven W.; Lever, David C.; Fallon, Lara, Bioorganic & Medicinal Chemistry Letters, 1994, 4(11), 1345-6

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Water ;  pH 7, 45 °C
リファレンス
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
リファレンス
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  1 h, pH 7, 65 °C
リファレンス
Thermus thermophilus strains active in purine nucleoside synthesis
Almendros, Marcos; Gago, Jose-Vincente Sinisterra; Carlos, Jose Berenguer, Molecules, 2009, 14(3), 1279-1287

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
リファレンス
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Adenosine deaminase
リファレンス
Nucleic acid-related compounds. 8. Direct conversion of 2'-deoxyinosine to 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-chloropurine and selected 6-substituted deoxynucleosides and their evaluation as substrates of adenosine deaminase
Robins, Morris J.; Basom, Gerald L., Canadian Journal of Chemistry, 1973, 51(19), 3161-9

ごうせいかいろ 11

はんのうじょうけん
リファレンス
A new strategy for the protection of deoxyguanosine during oligonucleotide synthesis
Gaffney, B. L.; Jones, R. A., Tetrahedron Letters, 1982, 23(22), 2257-60

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Adenosine deaminase Solvents: Water ;  2 h, pH 7, 37 °C
リファレンス
Arthrobacter oxydans as a biocatalyst for purine deamination
Medici, Rosario; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., FEMS Microbiology Letters, 2008, 289(1), 20-26

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Uridine phosphorylase
1.2 Catalysts: Purine phosphorylase, family 2 ( 5′-methylthioadenosine phosphorylase) (methanog…
1.3 -
リファレンス
Correlation between yield and reduced mass of raw materials in enzymatic reactions
Kawashima, Masatoshi, ChemRxiv, 2021, 1, 1-4

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  2 h, pH 7, 50 °C
リファレンス
Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli
Ding, Qing-bao; Ou, Ling; Wei, Dong-zhi; Wei, Xiao-kun; Xu, Yan-mei; et al, Journal of Zhejiang University, 2010, 11(11), 880-888

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Dipotassium phosphate ,  Monopotassium phosphate Solvents: Water ;  24 h, pH 7, 60 °C
リファレンス
Screening of Catalytically Active Microorganisms for the Synthesis of 6-Modified Purine Nucleosides
Trelles, J. A.; Valino, A. L.; Runza, V.; Lewkowicz, E. S.; Iribarren, A. M., Biotechnology Letters, 2005, 27(11), 759-763

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
リファレンス
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 5′-ATP ,  Potassium chloride ,  Manganese dichloride Catalysts: Ribokinase Solvents: Water ;  pH 7.5, 20 °C
1.2 Catalysts: Phosphoribomutase ;  24 h, pH 7.5
リファレンス
A new strategy for the synthesis of nucleosides: one-pot enzymatic transformation of D-pentoses into nucleosides
Miroshnikov, Anatoly I.; Esipov, Roman S.; Muravyova, Tat'yana I.; Konstantinova, Irina D.; Fateev, Ilja V.; et al, Open Conference Proceedings Journal, 2010, 1, 98-102

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  3 h, pH 7.4, 25 °C
リファレンス
High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases
Visser, Daniel F.; Rashamuse, Konanani J.; Hennessy, Fritha; Gordon, Gregory E. R.; Van Zyl, Petrus J.; et al, Biocatalysis and Biotransformation, 2010, 28(4), 245-253

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Nucleoside deoxyribosyltransferase ;  60 min, pH 7, 57 °C
リファレンス
Synthesis of 2'-deoxyibosylnucleosides using new 2'-deoxyribosyltransferase microorganism producers
Fernandez-Lucas, J.; Condezo, L. A.; Martinez-Lagos, F.; Sinisterra, J. V., Enzyme and Microbial Technology, 2007, 40(5), 1147-1155

2'-Deoxyinosine Raw materials

2'-Deoxyinosine Preparation Products

2'-Deoxyinosine サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:890-38-0)2'-Deoxyinosine
注文番号:A843052
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:58
価格 ($):177.0

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